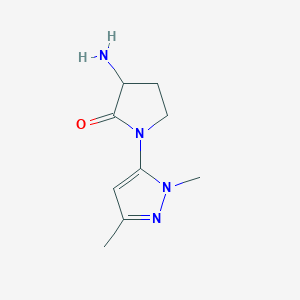
3-氨基-1-(1,3-二甲基-1H-吡唑-5-基)吡咯烷-2-酮
描述
“3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is a compound with the molecular weight of 194.24 .
Molecular Structure Analysis
The InChI code for “3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one” is1S/C9H14N4O/c1-6-5-8 (12 (2)11-6)13-4-3-7 (10)9 (13)14/h5,7H,3-4,10H2,1-2H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one” is a powder that should be stored at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources .科学研究应用
有机合成
在有机合成领域,该化合物是一种宝贵的中间体。其结构包含氨基和吡咯烷酮官能团,可进行选择性反应,合成各种复杂分子。 它在合成杂环化合物方面特别有用,杂环化合物在许多药物中普遍存在 .
药物开发
该化合物中存在的吡咯烷酮环是药物化学中常见的基序。它可以用来创造新型生物活性化合物,特别是由于它能够通过sp3杂化有效地探索药效团空间。 这种结构特征有助于分子的立体化学,这对药物靶标中与对映选择性蛋白质的结合至关重要 .
农用化学品
在农用化学领域,这类化合物通常用作合成杀虫剂和除草剂的构建块。 吡咯烷酮和吡唑环的存在可能导致产品与害虫的特定生物途径相互作用,从而为作物保护提供一种有针对性的方法 .
染料工业
该化合物的分子结构表明它在染料工业中具有潜在的用途。 虽然染料合成中的直接应用没有明确记录,但反应性氨基和吡咯烷酮环可以参与创造具有独特性能的新型染料,用于纺织品和材料 .
材料科学
在材料科学领域,可以探索该化合物合成新型聚合物或作为现有材料的改性剂。 它与各种基质形成键的潜力可以导致具有改进特性的材料,例如增强的耐用性或与光或其他形式的能量的特定相互作用 .
化学合成
作为化学合成中的中间体,该化合物可用于开发新反应或改进现有反应。 其独特的结构可能提供途径,以更高效或更高产率合成具有所需特性的新化合物 .
作用机制
3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one has been studied for its ability to inhibit enzymes, modulate cell signaling pathways, and interact with biomolecules. In the case of DHFR, 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one binds to the enzyme and inhibits its activity by blocking its active site. In the case of PDE4, 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one binds to the enzyme and modulates its activity by blocking its catalytic site. Additionally, 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one has been shown to interact with biomolecules such as DNA, RNA, and proteins, and has been studied for its potential to modulate gene expression and protein function.
Biochemical and Physiological Effects
3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one has been studied for its potential to modulate biochemical and physiological processes. In the case of DHFR, 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one has been shown to inhibit the enzyme, which can lead to the depletion of nucleic acids and the inhibition of cellular processes. In the case of PDE4, 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one has been shown to modulate the enzyme's activity, which can lead to the inhibition of inflammation. Additionally, 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one has been studied for its potential to interact with biomolecules such as DNA, RNA, and proteins, and has been studied for its potential to modulate gene expression and protein function.
实验室实验的优点和局限性
3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and can be synthesized in a high yield using a variety of methods. Additionally, 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one has been studied for its ability to interact with biomolecules, and can be used to modulate biochemical and physiological processes. However, 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one also has several limitations for use in laboratory experiments. It is a relatively unstable compound, and can degrade over time. Additionally, 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one has been studied for its potential to interact with biomolecules, and can be toxic to cells if used at high concentrations.
未来方向
The potential applications of 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one are vast, and there are many possible future directions for research. One potential direction is to further study the mechanism of action of 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one, and to identify new targets for its inhibition or modulation. Another potential direction is to study the effects of 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one on gene expression and protein function, and to explore its potential to modulate cellular processes. Additionally, 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one could be further studied for its potential to interact with biomolecules, and to identify new uses for its modulation of biochemical and physiological processes. Finally, 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one could be further studied for its potential to be used in the synthesis of new compounds, and to explore its potential to be used as a building block for the synthesis of therapeutic agents.
安全和危害
This compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first-aid measures, and disposal .
属性
IUPAC Name |
3-amino-1-(2,5-dimethylpyrazol-3-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-6-5-8(12(2)11-6)13-4-3-7(10)9(13)14/h5,7H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJIRSBZSLQZNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCC(C2=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




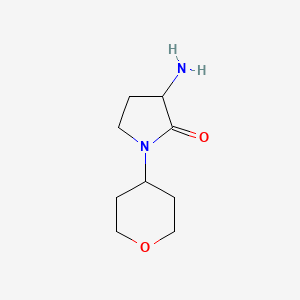
![2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid](/img/structure/B1526815.png)
![2-[3-(Pyridin-4-ylmethoxy)phenyl]acetic acid](/img/structure/B1526816.png)
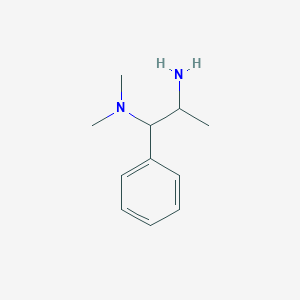
![2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1526819.png)


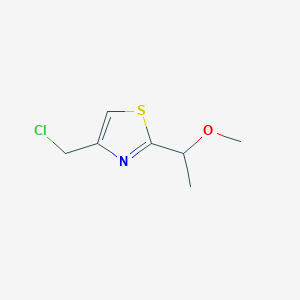
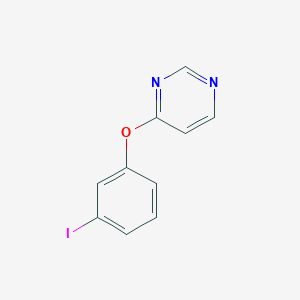
![2-[3-(Pyridin-3-ylmethoxy)phenyl]acetic acid](/img/structure/B1526826.png)
![4-{[4-(Cyclopropylmethyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1526827.png)

